2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
説明
This compound features a pyridazinone core substituted with a 2-oxoethyl group linked to a 4-(3-chloro-4-fluorophenyl)piperazine moiety. Piperazine and pyridazinone motifs are common in pharmaceuticals targeting neurological and cardiovascular systems due to their ability to modulate serotonin, dopamine, or adrenergic receptors .
特性
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-13-10-12(3-4-14(13)18)20-6-8-21(9-7-20)16(24)11-22-15(23)2-1-5-19-22/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJFPJKPOYEDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs lie in the substituents on the phenyl ring (position and halogens), pyridazinone modifications, and additional functional groups.
Physicochemical Properties
- Lipophilicity (logP): The target compound (logP 3.15) and its 4-fluorophenyl analog (logP 3.15) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration. Morpholine-containing derivatives (e.g., ) likely have lower logP due to increased polarity, enhancing aqueous solubility.
Crystallographic Data
- The morpholinyl-phenyl analog () crystallizes in a triclinic system (space group P1, V = 1171.87 ų), with hydrogen-bonding interactions stabilizing the structure. Such data are absent for the target compound but suggest similar packing patterns due to shared piperazine-pyridazinone motifs.
Key Research Findings
- Halogen Effects: Chlorine and fluorine at the 3- and 4-positions of the phenyl ring (target compound) improve metabolic stability and receptor binding compared to mono-halogenated analogs .
- Bulk vs. Bioavailability: Highly substituted analogs (e.g., ) demonstrate the limits of molecular size, where increased lipophilicity may reduce aqueous solubility and oral absorption.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
